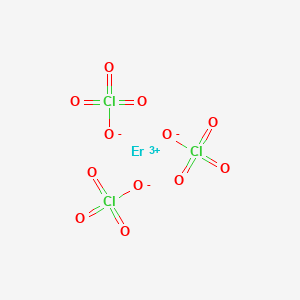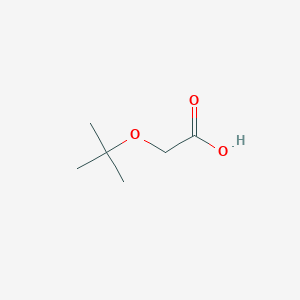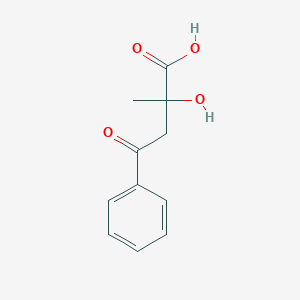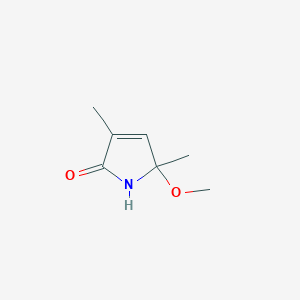
5-methoxy-3,5-dimethyl-1H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methoxy-3,5-dimethyl-1H-pyrrol-2-one (MDMP) is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MDMP is a derivative of the naturally occurring compound, tryptamine, and has been found to exhibit unique properties that make it a valuable tool in various research fields.
Mécanisme D'action
5-methoxy-3,5-dimethyl-1H-pyrrol-2-one acts as a partial agonist at the serotonin receptor 5-HT2A, which is involved in the regulation of mood and cognition. This interaction results in the activation of the receptor and the subsequent release of various neurotransmitters, including dopamine and norepinephrine. The exact mechanism by which 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one interacts with the receptor is still under investigation, but it is believed to involve the formation of a covalent bond between the compound and the receptor.
Biochemical and Physiological Effects:
5-methoxy-3,5-dimethyl-1H-pyrrol-2-one has been found to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, changes in brain activity, and alterations in behavior. In animal studies, 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one has been shown to increase locomotor activity, alter social behavior, and induce changes in brain function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one in scientific research is its unique mechanism of action and its ability to interact with the serotonin receptor system. This makes it a valuable tool for studying the role of this system in various biological processes. However, there are also some limitations to the use of 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one in lab experiments, including its potential toxicity and the need for specialized equipment and expertise to handle the compound safely.
Orientations Futures
There are several potential future directions for research involving 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one. One area of interest is the development of new compounds that are based on the structure of 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one, but that exhibit improved pharmacological properties. Another area of research involves the use of 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one in the study of various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia. Additionally, there is potential for the use of 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one in the development of new drugs for the treatment of these disorders.
Méthodes De Synthèse
5-methoxy-3,5-dimethyl-1H-pyrrol-2-one can be synthesized through a multi-step process that involves the reaction of tryptamine with various reagents. The most commonly used method involves the reaction of tryptamine with methyl vinyl ketone in the presence of an acid catalyst. This reaction results in the formation of 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one, which can then be purified using standard chromatography techniques.
Applications De Recherche Scientifique
5-methoxy-3,5-dimethyl-1H-pyrrol-2-one has been found to have a range of potential applications in scientific research. One of the most promising areas of research involves the study of the compound's mechanism of action and its effects on various biological systems. 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one has been shown to interact with the serotonin receptor system, which is involved in a wide range of physiological processes, including mood regulation, appetite, and sleep.
Propriétés
Numéro CAS |
13917-74-3 |
|---|---|
Formule moléculaire |
C7H11NO2 |
Poids moléculaire |
141.17 g/mol |
Nom IUPAC |
5-methoxy-3,5-dimethyl-1H-pyrrol-2-one |
InChI |
InChI=1S/C7H11NO2/c1-5-4-7(2,10-3)8-6(5)9/h4H,1-3H3,(H,8,9) |
Clé InChI |
WQPREOTVEAVLIE-UHFFFAOYSA-N |
SMILES |
CC1=CC(NC1=O)(C)OC |
SMILES canonique |
CC1=CC(NC1=O)(C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




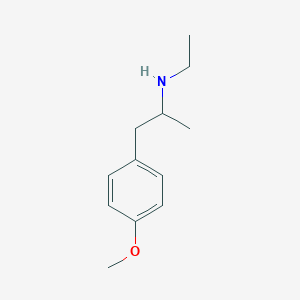

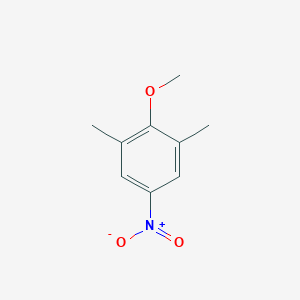


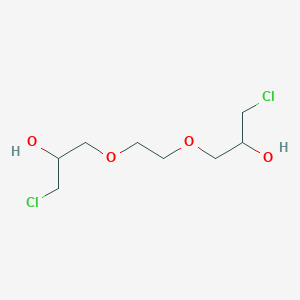
![{4-[(Dimethylamino)methyl]phenyl}(diphenyl)methanol](/img/structure/B77235.png)
